3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid - 385383-36-8

3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid

Catalog Number: EVT-378121
CAS Number: 385383-36-8
Molecular Formula: C16H13BrO3
Molecular Weight: 333.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid is a cinnamic acid derivative synthesized as a precursor and potential anti-inflammatory agent. [] It is a hybrid molecule, combining structural elements of cinnamic acid and amino acids. [] Research interest in this compound stems from its potential as a lead compound for developing more potent cyclooxygenase (COX) inhibitors. []

Chemical Reactions Analysis

The main chemical reaction involving (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid reported in the papers is its conversion into Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [] This reaction likely involved an esterification reaction with ethyl glycinate.

Mechanism of Action

While the exact mechanism of action of (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid is not discussed in the provided papers, its derivative Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate exhibits high cyclooxygenase inhibitory activity. [] This suggests that the parent compound may also possess COX inhibitory activity, potentially by binding to the COX active site and preventing the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Applications

The potential applications of (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid are primarily focused on its potential as an anti-inflammatory agent. This is based on the demonstrated high cyclooxygenase inhibitory activity of its derivative, Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [] Inhibition of COX enzymes, particularly COX-2, is a well-established mechanism for anti-inflammatory drugs.

Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate

    Compound Description: This compound is a cinnamic acid-amino acid hybrid molecule synthesized as a potential anti-inflammatory agent. It exhibits high cyclooxygenase inhibitory activity with an IC50 value of 6 µM []. The compound also demonstrates favorable pharmacokinetic properties and is predicted to be orally bioavailable according to Lipinski's rule of five [].

    Relevance: This compound is a direct derivative of 3-{4-[(4-bromobenzyl)oxy]phenyl}acrylic acid, formed by esterification of the carboxylic acid group with ethyl glycinate []. This modification aimed to improve the biological activity and pharmacokinetic properties compared to the parent compound [].

(E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid

    Compound Description: This compound is the cinnamic acid precursor to Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate []. While its specific biological activities are not detailed in the provided abstract, it serves as a baseline for comparison to its more active derivative, Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate [].

    Relevance: This compound is the direct parent compound of 3-{4-[(4-bromobenzyl)oxy]phenyl}acrylic acid, differing only in the stereochemistry around the acrylate double bond []. The (E)-isomer is specifically mentioned as the precursor, indicating the potential importance of stereochemistry in the biological activity of these compounds [].

Properties

CAS Number

385383-36-8

Product Name

3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid

IUPAC Name

3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-enoic acid

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

InChI

InChI=1S/C16H13BrO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)

InChI Key

FHMDTYSXDYQHMO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Br

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.